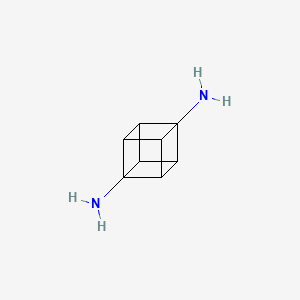

cubane-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cubane-1,4-diamine is a unique organic compound with the molecular formula C8H10N2 It consists of a cubane core, which is a highly strained, cubic arrangement of eight carbon atoms, with two ammonium groups attached at the 1 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-cubanediyldiammonium typically involves the functionalization of cubane derivatives. One common method is the nitration of cubane to form 1,4-dinitrocubane, followed by reduction to 1,4-diaminocubane. The final step involves the protonation of the amino groups to form the diammonium salt .

Industrial Production Methods

Industrial production of 1,4-cubanediyldiammonium may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

cubane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of nitro groups to amino groups.

Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of cubane.

Reduction: Amino derivatives of cubane.

Substitution: Various substituted cubane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Cubane derivatives have been investigated for their anticancer activities. For instance, studies have shown that cubane-1,4-diamine can serve as a scaffold for designing new anticancer agents. Its rigid structure allows for the incorporation of various functional groups that can enhance biological activity. A notable case study demonstrated that modifications at the amine positions led to compounds with improved potency against cancer cell lines .

Neuroprotective Effects

Research has indicated that cubane derivatives exhibit neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress. In vitro studies revealed that it could reduce cell death in models of neurodegeneration, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Materials Science

Polymer Chemistry

This compound has found applications in the field of polymer chemistry as a building block for synthesizing novel polymers. Its unique structure allows for the development of polymers with specific mechanical and thermal properties. Recent advancements include its use in creating high-performance thermosetting resins that exhibit excellent thermal stability and mechanical strength .

Nanocomposites

The integration of this compound into nanocomposite materials has been explored to enhance their electrical and thermal conductivity. Case studies have shown that incorporating this compound into polymer matrices can significantly improve the overall performance of the nanocomposite materials, making them suitable for applications in electronics and energy storage .

Catalysis

Photocatalytic Applications

This compound has been investigated as a potential photocatalyst in organic reactions. Its ability to absorb light and facilitate electron transfer processes makes it a candidate for promoting chemical transformations under mild conditions. Experimental results indicate that cubane-based photocatalysts can achieve high yields in various organic reactions, including cross-coupling reactions .

Electrocatalytic Activity

Recent studies have highlighted the electrocatalytic properties of cubane derivatives in energy conversion processes. Specifically, this compound has been utilized in the development of catalysts for oxygen evolution reactions (OER). The introduction of cubane structures into catalyst designs has shown to enhance electrocatalytic activity and stability compared to traditional catalysts .

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Material Properties of Cubane-Based Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Thermosetting Resin | 150 | 300 | |

| Nanocomposite | 200 | 250 |

Case Studies

-

Anticancer Activity Study

- Objective : To evaluate the efficacy of this compound derivatives against cancer cell lines.

- Methodology : Synthesis of various derivatives followed by cytotoxicity assays.

- Findings : Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.

-

Polymer Development

- Objective : To develop high-performance polymers using this compound.

- Methodology : Incorporation into epoxy resins and testing mechanical properties.

- Findings : Resulting polymers showed enhanced thermal stability and mechanical strength compared to traditional epoxy systems.

-

Electrocatalysis Research

- Objective : To assess the electrocatalytic performance of cubane-based catalysts.

- Methodology : Testing in oxygen evolution reactions under various conditions.

- Findings : Cubane derivatives demonstrated superior activity and stability compared to conventional catalysts.

Wirkmechanismus

The mechanism of action of 1,4-cubanediyldiammonium involves its interaction with molecular targets through its ammonium groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function. The cubane core’s rigidity and strain may also play a role in its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Diaminocubane: Similar structure but with amino groups instead of ammonium groups.

1,4-Dinitrocubane: Contains nitro groups instead of ammonium groups.

Cubane: The parent hydrocarbon without any functional groups.

Uniqueness

cubane-1,4-diamine is unique due to the presence of ammonium groups, which impart different chemical and physical properties compared to its amino and nitro counterparts. The ammonium groups enhance its solubility in water and its ability to form ionic interactions, making it useful in various applications.

Eigenschaften

CAS-Nummer |

87830-29-3 |

|---|---|

Molekularformel |

C8H10N2 |

Molekulargewicht |

134.18 g/mol |

IUPAC-Name |

cubane-1,4-diamine |

InChI |

InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |

InChI-Schlüssel |

NWLVZVZRWGQCNN-UHFFFAOYSA-N |

SMILES |

C12C3C4C1(C5C2C3(C45)N)N |

Kanonische SMILES |

C12C3C4C1(C5C2C3(C45)N)N |

Key on ui other cas no. |

87830-29-3 |

Synonyme |

1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.